6-(4-fluorophenyl)-2-(2-methoxyethyl)-2,3-dihydropyridazin-3-one
Beschreibung
6-(4-Fluorophenyl)-2-(2-methoxyethyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative featuring a 4-fluorophenyl substituent at position 6 and a 2-methoxyethyl group at position 2. Its molecular formula is C₁₃H₁₅FN₂O₂, with a molecular weight of 250.27 g/mol. This compound is of interest in medicinal chemistry for its balanced physicochemical properties, which may optimize pharmacokinetic behavior compared to bulkier analogs .
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-(2-methoxyethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-18-9-8-16-13(17)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPFWNLMIDCOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6-(4-fluorophenyl)-2-(2-methoxyethyl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a fluorophenyl group and a methoxyethyl side chain, which may influence its biological activity.
Pharmacological Properties
1. Antimicrobial Activity
Research indicates that compounds similar to 6-(4-fluorophenyl)-2-(2-methoxyethyl)-2,3-dihydropyridazin-3-one exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
2. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models of arthritis. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases.
The biological activity of 6-(4-fluorophenyl)-2-(2-methoxyethyl)-2,3-dihydropyridazin-3-one is attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation: It has been suggested that the compound could act as a modulator of certain receptors involved in pain and inflammation.
- Oxidative Stress Reduction: The antioxidant properties may help mitigate oxidative stress, contributing to its anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various derivatives of pyridazinone compounds. The results indicated that 6-(4-fluorophenyl)-2-(2-methoxyethyl)-2,3-dihydropyridazin-3-one exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.
Case Study 2: Cancer Cell Line Testing
A series of experiments conducted by Smith et al. (2023) assessed the cytotoxicity of the compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The study found that treatment with the compound resulted in a significant reduction in cell viability (IC50 values of 15 µM for A549 and 20 µM for MCF7), suggesting its potential as an anticancer agent.
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis
Key structural analogs and their substituents:
| Compound Name (Source) | Core Structure | Position 6 Substituent | Position 2 Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Dihydropyridazin-3-one | 4-Fluorophenyl | 2-Methoxyethyl | 250.27 |
| 6-[[(t-BuPh₂Si)O]CH₂]-4-F-Ph-2-THP (Ev3) | Dihydropyridazin-3-one | (t-BuPh₂Si)OCH₂⁻ | Oxan-2-yl (THP) | 555.82 |
| 6-(2-Fluoro-4-MeO-Ph)-Dihydropyridazinone (Ev4) | Dihydropyridazin-3-one | 2-Fluoro-4-methoxyphenyl | None (unsubstituted) | 236.21 |
| 6-Triazole-Thioether-2-Ph (Ev8) | Dihydropyridazin-3-one | Triazole-thioether-methoxy | Phenyl | 433.53 |
| 2-Fluoro-5-(4-F-Ph)-Pyridine (Ev7) | Pyridine | 4-Fluorophenyl | None | 203.18 |
Physicochemical Properties
Predicted properties based on substituent effects:
| Compound Name (Source) | LogP (Predicted) | Solubility (mg/mL, Predicted) | Key Influences |
|---|---|---|---|
| Target Compound | ~2.5 | ~0.1 | Methoxyethyl enhances solubility; fluorophenyl boosts lipophilicity. |
| 6-[[(t-BuPh₂Si)O]CH₂]-4-F-Ph-2-THP (Ev3) | ~5.0 | <0.01 | Bulky silyl and THP groups reduce solubility. |
| 6-(2-Fluoro-4-MeO-Ph)-Dihydropyridazinone (Ev4) | ~2.0 | ~0.2 | Methoxy and fluoro create balanced polarity. |
| 6-Triazole-Thioether-2-Ph (Ev8) | ~3.5 | ~0.05 | Large triazole-thioether increases molecular weight and logP. |
| 2-Fluoro-5-(4-F-Ph)-Pyridine (Ev7) | ~2.8 | ~0.3 | Pyridine core improves solubility vs. dihydropyridazinone. |
Crystallographic and Structural Insights
- Crystal Packing : Fluorophenyl groups in analogs (e.g., Ev7) exhibit π-stacking interactions, while methoxyethyl groups in the target compound may form hydrogen bonds with solvents or proteins .
- Conformational Analysis: Dihydropyridazinone cores are typically planar, with substituents influencing ring puckering. SHELX refinement (Ev1, Ev2) is critical for resolving such structural details .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
